2-(adamantane-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(adamantane-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a compound that combines the structural features of adamantane and tetrahydroisoquinoline. Adamantane is a tricyclic cage compound known for its stability and lipophilicity, while tetrahydroisoquinoline is a heterocyclic compound with significant biological activity. The combination of these two moieties results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantane-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.
Amidation Reaction: The adamantane-1-carbonyl chloride is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(adamantane-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Formation of adamantane-1-carboxylic acid or corresponding ketones.
Reduction: Formation of 2-(adamantane-1-hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(adamantane-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and neuroprotective effects.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 2-(adamantane-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the lipophilicity and stability of the compound, allowing it to cross biological membranes more effectively. The tetrahydroisoquinoline moiety interacts with various receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide
- 2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide
Uniqueness
2-(adamantane-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the adamantane and tetrahydroisoquinoline moieties. This combination results in a compound with enhanced stability, lipophilicity, and biological activity compared to other similar compounds. The presence of the tetrahydroisoquinoline moiety also allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-adamantyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-19(21-6-5-17-3-1-2-4-18(17)13-21)20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16H,5-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFWGMXCEYTASP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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